molecular formula C9H16Cl2N4 B1421841 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride CAS No. 21279-58-3

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Cat. No. B1421841
CAS RN: 21279-58-3
M. Wt: 251.15 g/mol
InChI Key: ZEJOCZVSWBQVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” can be represented by the InChI code: 1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H . This indicates that the molecule consists of a pyrimidine ring attached to a diazepane ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research has explored innovative methods to synthesize diazepine derivatives, including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride." For example, Johnston and Mcnab (2009) investigated an electrophilic substitution–decarbonylation process for creating diazepinone derivatives, a category to which the compound belongs (Johnston & Mcnab, 2009).

  • Chemical Properties and Reactions : Studies like those by Insuasty et al. (1998) have focused on the reactions and properties of related diazepin-6-ones, which offer insights into the chemical behavior of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Insuasty et al., 1998).

Applications in Pharmaceutical Research

  • Drug Synthesis and Modification : Research by Nalikezhathu et al. (2023) demonstrates the utility of diazacycles, a group that includes "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride," in the synthesis of various drugs, highlighting their relevance in pharmaceutical applications (Nalikezhathu et al., 2023).

  • Biological Activity : Mibu et al. (2003) investigated the DNA strand breakage activity of certain 1,4-diazepines, suggesting potential biological activities of diazepine derivatives including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mibu et al., 2003).

Material Science and Catalysis

  • Catalytic Applications : Research has also looked into the use of diazepine derivatives in catalysis. Mayilmurugan et al. (2008) examined iron(III) complexes of 1,4-diazepane ligands for biomimetic extradiol cleavage of catechols, which might provide a template for the catalytic potential of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mayilmurugan et al., 2008).

properties

IUPAC Name

1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJOCZVSWBQVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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